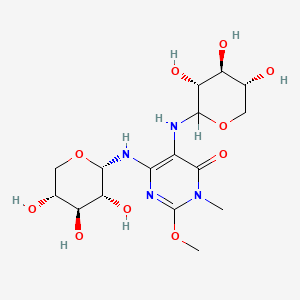

1-Dimethylarsoryloxy-2-methoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

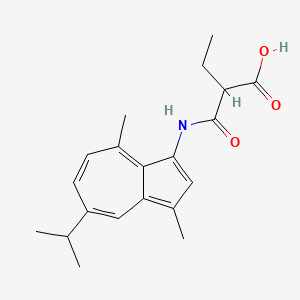

グアイアコールカコジル酸は、グアイアコール(グアイアック樹脂およびリグニンから得られる天然有機化合物)とカコジル酸(有機ヒ素化合物)を組み合わせた化学化合物です。グアイアコールは、その防腐剤および去痰作用で知られていますが、カコジル酸は、除草剤や化学中間体など、さまざまな産業用途で使用されています。

製造方法

合成経路と反応条件

グアイアコールカコジル酸の合成は、通常、制御された条件下でのグアイアコールとカコジル酸の反応を伴います。一般的な方法の1つは、グアイアコールをエタノールなどの適切な溶媒に溶解し、次にカコジル酸を加えることです。反応混合物を室温またはわずかに高温で攪拌し、反応が完了するまで攪拌します。次に、生成物を再結晶またはその他の適切な精製技術によって精製します。

工業生産方法

グアイアコールカコジル酸の工業生産は、上記の反応条件と同様の条件を用いた大規模合成を含む場合があります。温度、溶媒、反応時間などの反応パラメーターを調整することにより、収率と純度を向上させるようにプロセスを最適化できます。最終生成物は、通常、さまざまな用途への適合性を確認するために、厳格な品質管理対策を受けます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of guaiacol cacodylate typically involves the reaction of guaiacol with cacodylic acid under controlled conditions. One common method is to dissolve guaiacol in an appropriate solvent, such as ethanol, and then add cacodylic acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

Industrial production of guaiacol cacodylate may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.

化学反応の分析

反応の種類

グアイアコールカコジル酸は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: グアイアコールカコジル酸は、対応するキノンまたはその他の酸化生成物に酸化される可能性があります。

還元: 還元反応は、グアイアコールカコジル酸を対応する還元形に変換できます。

置換: 置換反応は、グアイアコールの芳香環で起こり、さまざまな置換誘導体の生成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。反応は、通常、酸性または中性の条件下で行われます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。反応は、通常、無水溶媒中で行われます。

置換: 求電子置換反応は、ハロゲン、ニトロ化剤、またはスルホン化剤などの試薬を使用して、適切な条件下で行うことができます。

生成される主な生成物

酸化: キノンおよびその他の酸化誘導体。

還元: グアイアコールカコジル酸の還元形。

置換: 使用される試薬に応じて、さまざまな置換グアイアコール誘導体。

科学的研究の応用

グアイアコールカコジル酸は、次のような広範囲の科学研究応用を持っています。

化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されます。

生物学: 抗菌作用や抗酸化作用など、潜在的な生物活性について調査されています。

医学: 去痰作用による呼吸器疾患の治療など、潜在的な治療応用について探求されています。

工業: さまざまな化学物質の製造や、他の化合物の合成における中間体として使用されます。

作用機序

グアイアコールカコジル酸の作用機序には、さまざまな分子標的および経路との相互作用が含まれます。グアイアコールは、その抗酸化作用を通じて効果を発揮することが知られており、活性酸素種をスカベンジして細胞を酸化損傷から保護します。一方、カコジル酸は、細胞成分と相互作用して、さまざまな生化学プロセスを阻害する可能性があります。グアイアコールカコジル酸におけるグアイアコールとカコジル酸の複合効果には、酸化ストレスの調節や細胞代謝の干渉など、複数の経路が含まれる可能性があります。

類似の化合物との比較

類似の化合物

グアイアコール: 防腐剤および去痰作用を持つ天然化合物。

カコジル酸: さまざまな産業用途で使用される有機ヒ素化合物。

カテコール: グアイアコールと同様の化学構造と特性を持つ関連化合物。

ユージェノール: 防腐剤および鎮痛作用を持つ別のフェノール化合物。

グアイアコールカコジル酸の独自性

グアイアコールカコジル酸は、グアイアコールとカコジル酸を組み合わせたことでユニークであり、一連の独特の化学的および生物学的特性が与えられます。単一の化合物にグアイアコールとカコジル酸の両方が存在することで相乗効果が得られ、個々の成分と比較して、さまざまな用途における有効性を高める可能性があります。

類似化合物との比較

Similar Compounds

Guaiacol: A naturally occurring compound with antiseptic and expectorant properties.

Cacodylic Acid: An organoarsenic compound used in various industrial applications.

Catechol: A related compound with similar chemical structure and properties to guaiacol.

Eugenol: Another phenolic compound with antiseptic and analgesic properties.

Uniqueness of Guaiacol Cacodylate

Guaiacol cacodylate is unique due to its combination of guaiacol and cacodylic acid, which imparts a distinct set of chemical and biological properties. The presence of both guaiacol and cacodylic acid in a single compound allows for a synergistic effect, potentially enhancing its efficacy in various applications compared to its individual components.

特性

CAS番号 |

553-47-9 |

|---|---|

分子式 |

C9H13AsO3 |

分子量 |

244.12 g/mol |

IUPAC名 |

1-dimethylarsoryloxy-2-methoxybenzene |

InChI |

InChI=1S/C9H13AsO3/c1-10(2,11)13-9-7-5-4-6-8(9)12-3/h4-7H,1-3H3 |

InChIキー |

ZSHYQCDUUBZWFA-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC=C1O[As](=O)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)

![(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine](/img/structure/B12748635.png)